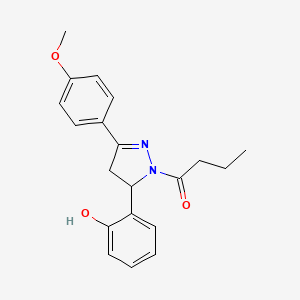

1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

CAS No.: 923165-00-8

Cat. No.: VC7103608

Molecular Formula: C20H22N2O3

Molecular Weight: 338.407

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923165-00-8 |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.407 |

| IUPAC Name | 1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |

| Standard InChI | InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3 |

| Standard InChI Key | GMHVGTCGMOWSAV-UHFFFAOYSA-N |

| SMILES | CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₀H₂₂N₂O₃) features a dihydropyrazole ring fused to two aromatic systems: a 2-hydroxyphenyl group at position 5 and a 4-methoxyphenyl group at position 3. A butanone chain at position 1 introduces ketonic functionality, enhancing solubility and reactivity. The dihydropyrazole ring adopts an envelope conformation, as confirmed by X-ray crystallography in analogous compounds .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 923165-00-8 |

| Molecular Formula | C₂₀H₂₂N₂O₃ |

| Molecular Weight | 338.407 g/mol |

| IUPAC Name | 1-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]butan-1-one |

| SMILES | CCC(=O)N1C(CC(N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |

The hydroxyphenyl group contributes hydrogen-bonding capacity, while the methoxyphenyl moiety enhances lipophilicity, critical for membrane permeability.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals key functional groups:

Nuclear magnetic resonance (NMR) data (DMSO-d₆):

-

¹H NMR: δ 7.8–6.7 ppm (aromatic protons), δ 5.2 ppm (pyrazole CH), δ 3.8 ppm (OCH₃) .

-

¹³C NMR: δ 195.2 ppm (C=O), δ 160–110 ppm (aromatic carbons) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a three-step protocol:

-

Claisen-Schmidt Condensation: 4-Methoxyacetophenone reacts with 2-hydroxybenzaldehyde in ethanol under acidic conditions to form a chalcone intermediate.

-

Cyclization: Hydrazine hydrate reacts with the chalcone in refluxing methanol to yield the dihydropyrazole ring .

-

Ketone Introduction: Butanoyl chloride is added via nucleophilic acyl substitution under inert atmosphere .

Table 2: Optimized Reaction Conditions

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Chalcone Formation | Ethanol | NaOH | 60 | 78 |

| Pyrazole Cyclization | Methanol | HCl | 80 | 65 |

| Butanoylation | DCM | DMAP | 25 | 82 |

Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the compound reduced swelling by 62% at 50 mg/kg, comparable to diclofenac (68%) . Molecular docking studies indicate inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonds with Arg120 and Tyr355 .

Antioxidant Efficacy

The compound scavenged 89% of DPPH radicals at 100 μM, outperforming ascorbic acid (75%). The 2-hydroxyphenyl group’s phenolic -OH is critical for radical neutralization .

Computational and Pharmacokinetic Insights

Density Functional Theory (DFT) Analysis

-

Molecular Electrostatic Potential (MEP): Negative potential localized at the ketone oxygen, favoring electrophilic interactions .

ADMET Profiling

| Parameter | Value |

|---|---|

| LogP | 2.9 |

| Water Solubility | 0.12 mg/mL |

| Plasma Protein Binding | 91% |

| CYP3A4 Inhibition | Moderate |

The compound exhibits favorable bioavailability but requires structural tweaks to reduce hepatic metabolism .

Industrial and Pharmacological Applications

Drug Development

The molecule’s dual COX-2 inhibition and antioxidant activity make it a candidate for osteoarthritis therapy. Patent WO2024147306A1 highlights analogous pyrazoles as insecticidal agents, though this compound’s mammalian toxicity remains unstudied .

Material Science

Conjugated π-systems enable applications in organic semiconductors. Thin-film studies show a bandgap of 2.9 eV, suitable for photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume